N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,3-dimethoxybenzamide
説明
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,3-dimethoxybenzamide, commonly known as ATB-346, is a novel drug compound that has shown significant potential in the treatment of various inflammatory diseases. The compound is a non-steroidal anti-inflammatory drug (NSAID) that has been specifically designed to reduce the gastrointestinal (GI) side effects commonly associated with traditional NSAIDs.
作用機序
The mechanism of action of ATB-346 involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that mediate inflammation and pain. Unlike traditional N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,3-dimethoxybenzamides, ATB-346 selectively targets COX-2, while sparing the activity of COX-1, which is responsible for the production of prostaglandins that protect the GI tract.
Biochemical and Physiological Effects:
ATB-346 has been shown to reduce inflammation and pain in various animal models of inflammatory diseases. The compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, ATB-346 has been shown to reduce the risk of GI side effects, such as gastric ulcers and bleeding.
実験室実験の利点と制限
ATB-346 has several advantages over traditional N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,3-dimethoxybenzamides in laboratory experiments. The compound has been shown to have potent anti-inflammatory and analgesic effects, while also reducing the risk of GI side effects. However, the compound has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research and development of ATB-346. One potential direction is the investigation of the compound's potential therapeutic applications in other inflammatory diseases, such as psoriasis and multiple sclerosis. Another direction is the development of new formulations and delivery systems that can improve the compound's solubility and stability. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of ATB-346, as well as its potential long-term effects on human health.
科学的研究の応用
ATB-346 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. The compound has been shown to have potent anti-inflammatory and analgesic effects, while also reducing the risk of GI side effects.
特性
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2,3-dimethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-26-14-10-6-9-13(17(14)27-2)18(25)23-19-16(12-7-4-3-5-8-12)22-20(29-19)28-11-15(21)24/h3-10H,11H2,1-2H3,(H2,21,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWCUMHBIXLOMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,3-dimethoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。